1-Bromo-2-((4-fluorobenzyl)oxy)benzene
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Overview
Description
1-Bromo-2-((4-fluorobenzyl)oxy)benzene is an organic compound characterized by a bromine atom and a fluorobenzyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-((4-fluorobenzyl)oxy)benzene can be synthesized through several methods, including:
Bromination: Starting with 2-((4-fluorobenzyl)oxy)benzene, bromination can be achieved using bromine in the presence of a catalyst such as iron (III) bromide.
Substitution Reactions: A halogen exchange reaction can be performed where a suitable leaving group is replaced by a bromine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of reactors that can handle the exothermic nature of bromination reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-((4-fluorobenzyl)oxy)benzene undergoes various types of reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Bromine dioxide, bromate salts.
Reduction Products: Bromobenzene derivatives.
Substitution Products: Hydroxy- or amino-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-((4-fluorobenzyl)oxy)benzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-((4-fluorobenzyl)oxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and fluorobenzyl group can influence the compound's binding affinity and reactivity, making it a valuable tool in studying biological systems and developing therapeutic agents.
Comparison with Similar Compounds
1-Bromo-2-((4-fluorobenzyl)oxy)benzene is compared with other similar compounds to highlight its uniqueness:
1-Bromo-4-fluorobenzene: Similar in structure but lacks the benzyl group, leading to different reactivity and applications.
1-Bromo-2-fluorobenzene: Different positioning of the fluorine atom results in distinct chemical properties.
1-Bromo-4-chloro-2-fluorobenzene: Contains both chlorine and fluorine atoms, offering a different set of reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVYYCNLTXKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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